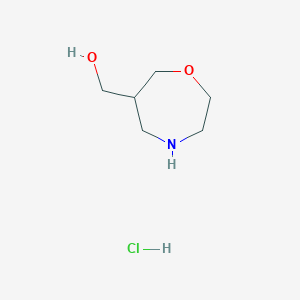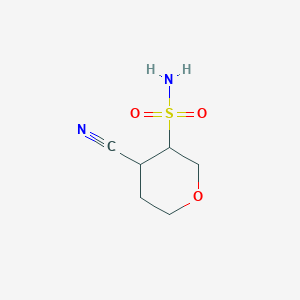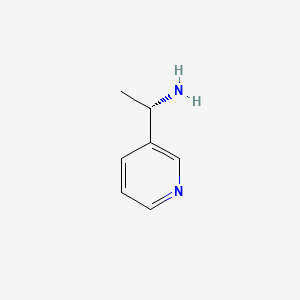
N1-(3,3-diphenylpropyl)-N2-(4-ethoxyphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3,3-diphenylpropyl)-N2-(4-ethoxyphenyl)oxalamide, also known as DPOAE, is a compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. DPOAE is a selective antagonist of the κ-opioid receptor and has been shown to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Novel Synthetic Approaches
A novel synthetic methodology involves the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes leading to the synthesis of di- and mono-oxalamides. This method offers an operationally simple and high-yielding pathway for generating oxalamide derivatives, providing a useful formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Materials Science Applications
In materials science, the study of optical properties of polymers derived from diphenyl oxalamide derivatives has been a subject of interest. Research on a new donor–acceptor type poly{2-(3,4-didecyloxythiophen-2-yl)-5-[3,4-diphenyl-5-(1,3,4-oxadiazol-2-yl)thiophen-2-yl]-1,3,4-oxadiazole} (P1) has revealed promising applications in photonic devices due to its charge-transporting and linear optical properties, alongside its third-order nonlinear optical susceptibility (Manjunatha et al., 2009).
Anticonvulsant Potential
The design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives have also been explored for their potential anticonvulsant activity. This research has led to the identification of compounds exhibiting more potent effects than standard drugs, highlighting the therapeutic potential of oxalamide derivatives in treating seizures (Nikalje et al., 2012).
Eigenschaften
IUPAC Name |
N-(3,3-diphenylpropyl)-N'-(4-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-2-30-22-15-13-21(14-16-22)27-25(29)24(28)26-18-17-23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,23H,2,17-18H2,1H3,(H,26,28)(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOISEKLKGZTQPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,3-diphenylpropyl)-N2-(4-ethoxyphenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2391605.png)
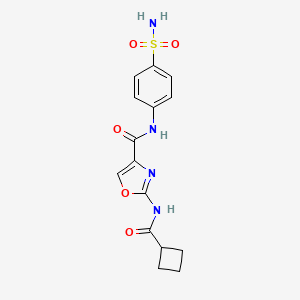
![4-[(E)-(3-fluorophenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B2391607.png)
![N-(4-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide oxalate](/img/structure/B2391609.png)
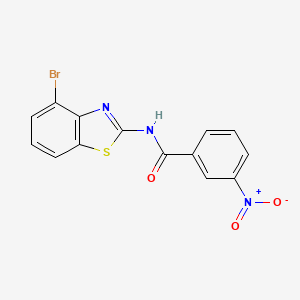
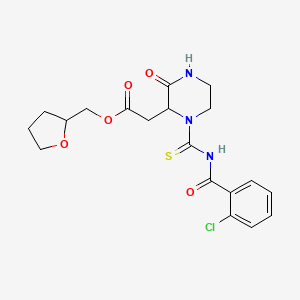
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1,4-dioxa-7-azaspiro[4.4]nonan-7-yl}propan-1-one](/img/structure/B2391616.png)
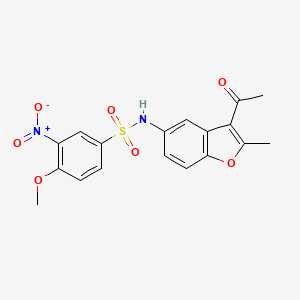
![4-[[(Z)-2-cyano-3-(2,5-dichloro-3-phenylimidazol-4-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2391619.png)
![(E)-4-(2,4-dichlorophenoxy)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2391620.png)
